molecular formula C17H18N2OS2 B14646053 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- CAS No. 53056-51-2

10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-

Cat. No.: B14646053
CAS No.: 53056-51-2
M. Wt: 330.5 g/mol
InChI Key: CRBJLTPGFKNFSA-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-: is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a carboxamide group and a N-(3-(methylthio)propyl) substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- typically involves multiple steps, starting from phenothiazine. The general synthetic route includes:

    Nitration and Reduction: Phenothiazine is first nitrated and then reduced to form the corresponding amine.

    Carboxylation: The amine is then carboxylated to introduce the carboxamide group.

    Substitution: Finally, the N-(3-(methylthio)propyl) group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is not fully understood but is believed to involve:

    Molecular Targets: Interaction with dopamine and serotonin receptors, similar to other phenothiazine derivatives.

    Pathways: Modulation of neurotransmitter pathways, leading to its potential antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

  • 10H-Phenothiazine-10-carboxamide
  • N-benzyl-10H-phenothiazine-10-carboxamide
  • 10-Phenyl-10H-phenothiazine

Uniqueness

10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is unique due to the presence of the N-(3-(methylthio)propyl) group, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives.

Properties

CAS No.

53056-51-2

Molecular Formula

C17H18N2OS2

Molecular Weight

330.5 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C17H18N2OS2/c1-21-12-6-11-18-17(20)19-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)19/h2-5,7-10H,6,11-12H2,1H3,(H,18,20)

InChI Key

CRBJLTPGFKNFSA-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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